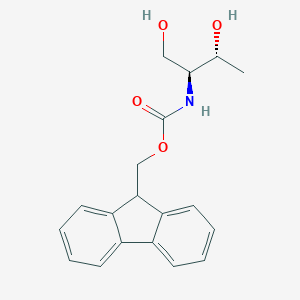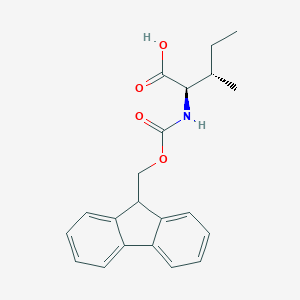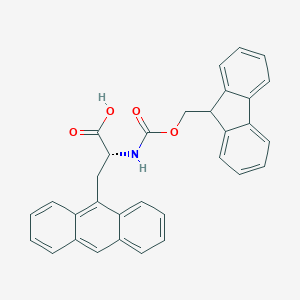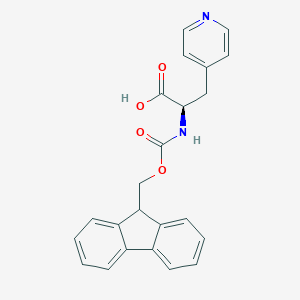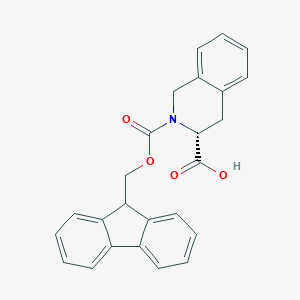
Fmoc-Asn(Trt)-OPfp
描述
Fmoc-Asn(Trt)-OH is a standard reagent for coupling asparagine into peptide sequences . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It dissolves readily in all standard peptide synthesis reagents .
Synthesis Analysis
Fmoc-Asn(Trt)-OH is used in Fmoc solid-phase peptide synthesis . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues . When Asn(Trt) is the N-terminal residue, the reaction time may need to be extended to ensure complete deprotection .Molecular Structure Analysis
The empirical formula of Fmoc-Asn(Trt)-OH is C38H32N2O5 . Its molecular weight is 596.67 .Chemical Reactions Analysis
Fmoc-Asn(Trt)-OH prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .Physical and Chemical Properties Analysis
Fmoc-Asn(Trt)-OH appears as a white to yellowish powder . It has a melting point of 210 to 220°C . It is insoluble in water .科学研究应用
肽酸合成
“Fmoc-Asn(Trt)-OPfp” 用于肽酸的合成,特别是用于掺入 C 末端天冬酰胺氨基酸残基。 该过程在固相肽合成 (SPPS) 中至关重要,其中该化合物预先加载在树脂上,例如 NovaSyn TGA,这有助于高保真度地合成肽 .
有机溶剂中的溶解度增强
该化合物在大多数有机溶剂中表现出良好的溶解度性质。 该特性对其在各种有机反应和肽合成过程中的应用至关重要,在这些过程中,溶解度会显着影响合成的效率和结果 .
标准偶联程序
该化合物可以使用标准程序进行偶联,使其成为肽化学中的一种通用试剂。 这使得它可以在各种肽偶联反应中使用,无需专门的设备或条件 .
诊断应用
在诊断中,使用该化合物制成的肽可用作生物标志物或检测疾病或监测生物过程的分析中的试剂。
有关每种应用的更详细的信息,需要进一步的研究和专门的来源。
作用机制
Target of Action
Fmoc-Asn(Trt)-OPfp is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. It is used for the introduction of Asparagine (Asn) into the peptide chain .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group provides protection for the amino acid during the synthesis process. Once the amino acid has been incorporated into the peptide chain, the Fmoc group is removed, often using 95% TFA . This allows the next amino acid to be added to the chain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis. It plays a crucial role in the construction of peptide chains, specifically in the incorporation of the Asn amino acid .
Pharmacokinetics
It’s worth noting that it has good solubility properties in most organic solvents , which can impact its usability in peptide synthesis.
Result of Action
The result of this compound’s action is the successful incorporation of Asn into a peptide chain. This can lead to the synthesis of a wide variety of peptides, depending on the other amino acids used in the synthesis process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent used, can impact the efficiency of the peptide synthesis process . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
未来方向
生化分析
Biochemical Properties
Fmoc-asn(trt)-opfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during the coupling process. For instance, it is used in the presence of carbodiimide reagents to prevent dehydration side reactions of the amide side chain . The trityl group is typically removed using trifluoroacetic acid (TFA), which ensures the purity of the synthesized peptides . The compound’s solubility in standard peptide synthesis reagents makes it a preferred choice for introducing asparagine into peptide sequences .
Cellular Effects
The effects of this compound on cellular processes are primarily observed during peptide synthesis. The compound influences cell function by facilitating the incorporation of asparagine into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be used to study protein-protein interactions and their effects on cellular processes . The compound’s role in peptide synthesis makes it a valuable tool for understanding the molecular mechanisms underlying various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino terminus of asparagine, while the trityl group protects the side chain amide. During peptide synthesis, these protective groups are removed sequentially to allow the formation of peptide bonds . The compound’s ability to prevent side reactions during activation, especially with carbodiimide reagents, ensures the integrity of the synthesized peptides . This mechanism of action is critical for producing high-purity peptides for biochemical studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) and can be used for extended periods without significant degradation . The trityl group removal process may require extended reaction times when the asparagine residue is at the N-terminal of the peptide . Long-term studies have shown that peptides synthesized using this compound maintain their integrity and functionality over time, making it a reliable reagent for peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. While specific dosage studies are limited, it is known that the compound is used in peptide synthesis for various biological applications. High doses of the compound may lead to toxic or adverse effects, particularly due to the presence of protective groups that need to be removed during synthesis . It is essential to optimize the dosage to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as carbodiimides during the coupling process, preventing side reactions and ensuring the formation of peptide bonds . The removal of protective groups, such as the trityl group by TFA, is a critical step in the metabolic pathway of peptide synthesis . These interactions are essential for producing high-quality peptides for biochemical and biomedical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound’s solubility in organic solvents facilitates its incorporation into peptide synthesis reagents . Transporters and binding proteins may interact with the compound to ensure its proper localization and accumulation during the synthesis process. The distribution of the compound within cells is crucial for its effectiveness in peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is influenced by its protective groups and solubility properties. The compound is typically localized in the cytoplasm during peptide synthesis, where it interacts with various enzymes and reagents . Post-translational modifications, such as the removal of protective groups, direct the compound to specific compartments or organelles involved in peptide synthesis. This localization is essential for the compound’s activity and function in producing high-purity peptides.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31F5N2O5/c45-36-37(46)39(48)41(40(49)38(36)47)56-42(53)34(50-43(54)55-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35(52)51-44(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,50,54)(H,51,52)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSONQVIVMGOLBG-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568890 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-64-8 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-Ã?-trityl-L-asparagin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








